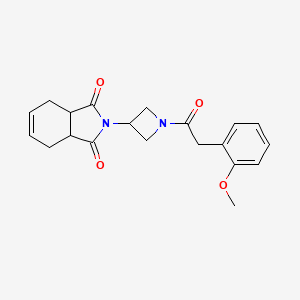
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C31H33ClN4O4 and its molecular weight is 561.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Development
This compound may serve as a precursor in the synthesis of pharmaceuticals. Its structure suggests it could be involved in the creation of small molecule drugs due to the presence of a quinazolinone moiety, which is often seen in therapeutic agents .
Cancer Research
Quinazolinone derivatives have been studied for their anticancer properties. This compound, with its complex structure, might be part of targeted therapies that aim to inhibit specific pathways involved in cancer cell proliferation .
Neurological Disorders
The compound’s ability to cross the blood-brain barrier could be explored for treating neurological disorders. It might be designed to target neuroreceptors or enzymes involved in neurodegenerative diseases .
Agricultural Chemistry
In agriculture, such compounds could be used to develop new pesticides or herbicides. The chlorophenethyl group within its structure suggests potential activity against certain types of plant pests or weeds .
Material Science
The compound’s unique properties might be utilized in material science, particularly in the development of novel organic semiconductors or photovoltaic materials due to its potential electronic properties .
Biochemistry
As a biochemical tool, this compound could be used to study enzyme-substrate interactions, particularly in enzymes that are part of the cell cycle or DNA repair mechanisms .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 4-chlorophenethylamine with 2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one, followed by the addition of pentanoyl chloride to the resulting intermediate.", "Starting Materials": [ "4-chlorophenethylamine", "2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one", "Pentanoyl chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(4-ethylphenylamino)-2-oxoethyl-3,4-dihydroquinazolin-4-one (1.0 g, 3.5 mmol) and 4-chlorophenethylamine (0.5 g, 3.5 mmol) in methanol (20 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Recrystallize the product from ethyl acetate to obtain the intermediate (1.0 g, 70%).", "Step 3: Dissolve the intermediate in diethyl ether (20 mL) and add pentanoyl chloride (0.5 g, 3.5 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Wash the resulting solid with water and dry under vacuum to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (1 M) and stir at room temperature for 1 hour. Basify the solution with sodium hydroxide (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure. Recrystallize the product from ethyl acetate to obtain the final product (0.5 g, 40%)." ] } | |
Numéro CAS |
899910-19-1 |
Formule moléculaire |
C31H33ClN4O4 |
Poids moléculaire |
561.08 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |
Clé InChI |
MDQIFZUTKDTMJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)
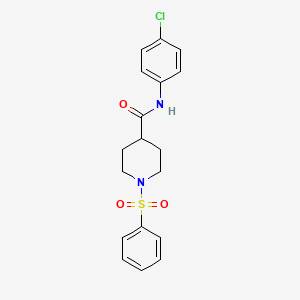
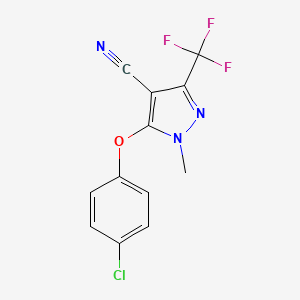
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
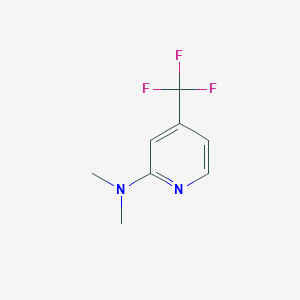
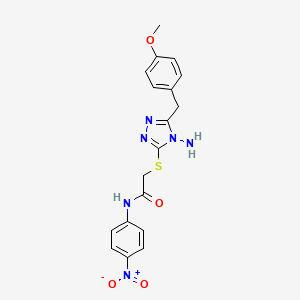

![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)
![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)
